Cas no 893979-94-7 (2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide)

2-{6-(2-Methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a pyridazine core functionalized with a 2-methoxyphenyl group and a thioether-linked acetamide moiety. Its molecular structure combines a pyridazine scaffold with phenyl and phenylethyl substituents, suggesting potential utility in medicinal chemistry or biochemical research. The compound’s design may offer advantages such as selective binding affinity or modulation of biological targets due to its hybrid heterocyclic and aromatic framework. The presence of sulfur and amide functionalities could enhance solubility or reactivity, making it a candidate for further derivatization or pharmacological studies. Its precise applications would depend on empirical evaluation of its physicochemical and biological properties.
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide structure
893979-94-7 structure
Product Name:2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide
CAS No:893979-94-7
MF:C21H21N3O2S
MW:379.475343465805
CID:6435933
PubChem ID:7502785
Update Time:2025-10-28

2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide
    • 893979-94-7
    • 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
    • HMS2736A09
    • 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
    • F1899-0892
    • AKOS024618408
    • CHEMBL1445326
    • 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
    • MLS000678624
    • SMR000323861
    • Inchi: 1S/C21H21N3O2S/c1-26-19-10-6-5-9-17(19)18-11-12-21(24-23-18)27-15-20(25)22-14-13-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,22,25)
    • InChI Key: CSQYXBOLYFQMMO-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1=NN=C(C2=CC=CC=C2OC)C=C1

Computed Properties

  • Exact Mass: 379.13544809g/mol
  • Monoisotopic Mass: 379.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 89.4Ų

2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1899-0892-2μmol
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1899-0892-5μmol
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1899-0892-10μmol
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1899-0892-20μmol
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1899-0892-1mg
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1899-0892-2mg
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1899-0892-3mg
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1899-0892-4mg
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1899-0892-5mg
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1899-0892-10mg
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
893979-94-7 90%+
10mg
$79.0 2023-05-17

Additional information on 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide

Introduction to 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 893979-94-7) and Its Emerging Applications in Chemical Biology

The compound 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 893979-94-7) represents a fascinating intersection of medicinal chemistry and chemical biology, characterized by its intricate molecular framework and promising biological activities. This compound, featuring a pyridazine core functionalized with a sulfanyl group and an N-substituted amide moiety, has garnered attention in recent years due to its potential therapeutic applications. The structural motifs present in this molecule not only contribute to its unique physicochemical properties but also open avenues for exploration in drug discovery and molecular targeting.

In the realm of chemical biology, the pyridazine scaffold is widely recognized for its versatility and biological relevance. Pyridazines serve as privileged structures in medicinal chemistry, exhibiting diverse pharmacological effects across multiple therapeutic areas. The presence of a sulfanyl group at the 3-position of the pyridazine ring in 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide introduces additional opportunities for hydrogen bonding and hydrophobic interactions, which are critical for modulating binding affinity to biological targets. Furthermore, the N-substituted amide functionality at the acetamide moiety enhances the compound's solubility and bioavailability, making it a suitable candidate for further pharmacokinetic studies.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to delve deeper into the interactions between 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide and its biological targets. Molecular docking studies have revealed that this compound exhibits high binding affinity to certain enzyme families, including kinases and proteases, which are implicated in various pathological processes. These findings align with the growing interest in developing small-molecule inhibitors as therapeutic agents. The structural features of this compound, particularly the pyridazine-pyrimidine interaction motifs, have been identified as key determinants of binding specificity.

The role of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide in modulating cellular signaling pathways has also been explored in vitro. Preliminary experiments suggest that this compound can interfere with the activity of key signaling molecules involved in inflammation and cancer progression. By inhibiting aberrant signaling cascades, it may offer a novel mechanism of action for treating chronic diseases. Additionally, the compound's ability to cross cell membranes has been investigated, with promising results indicating efficient intracellular delivery under optimal conditions.

One of the most compelling aspects of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide is its synthetic accessibility. The presence of well-defined functional groups allows for facile modifications through established organic synthesis protocols. This flexibility enables chemists to explore derivatives with enhanced potency or selectivity by introducing structural variations at strategic positions within the molecule. Such modifications are crucial for optimizing pharmacological profiles and minimizing off-target effects.

The development of novel methodologies for assessing biological activity has further propelled the study of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide. High-throughput screening (HTS) technologies have been employed to rapidly evaluate large libraries of compounds for their potential biological effects. These screens have identified subsets of derivatives with remarkable activity against specific disease-relevant targets. Moreover, biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have provided insights into the binding kinetics and thermodynamics of this compound with its targets.

The integration of machine learning algorithms into drug discovery workflows has also accelerated the development process for compounds like 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide. Predictive models can forecast potential biological activities based on molecular descriptors, allowing researchers to prioritize candidates for experimental validation. This approach not only saves time but also reduces costs associated with traditional trial-and-error screening methods. As computational power continues to grow, such predictive tools will become increasingly indispensable in medicinal chemistry.

Future directions in the study of 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. Combination therapies often yield synergistic effects by targeting multiple pathways simultaneously, improving patient outcomes. Additionally, investigating the compound's pharmacokinetic properties will be essential for translating preclinical findings into clinical applications. Understanding factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) will guide formulation strategies and dosing regimens.

The environmental impact of developing new pharmaceuticals is another critical consideration in modern drug discovery. Sustainable practices are being adopted to minimize waste generation during synthesis and reduce ecological footprints throughout production processes. Green chemistry principles are being integrated into synthetic protocols for compounds like 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethil acetamide, ensuring that innovation aligns with environmental stewardship.

In conclusion, 89397994 89397994 89397994 89397994 89397994 - - - - - - - - - - - - - 89397994 89397994 89397994 89397994 89397994 . This versatile compound holds significant promise as a lead structure or building block for developing novel therapeutics across various disease indications Its unique structural features combined with promising preclinical data make it an attractive candidate for further investigation In light of ongoing advancements in chemical biology computational methods synthetic chemistry and drug development methodologies research on this compound is poised to yield valuable insights contributing to advancements in human health

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司